Cas no 88280-53-9 (Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)-)
88280-53-9 structure
Product Name:Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)-
CAS No:88280-53-9
MF:C11H14O3
MW:194.227063655853
CID:638992
PubChem ID:11401302
Update Time:2025-04-19
Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)- Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)-
- SCHEMBL9340087
- benzyl (3R)-3-hydroxybutanoate
- DTXSID60464705
- CS-0137410
- Benzyl (R)-3-hydroxybutanoate
- 88280-53-9
-
- Inchi: 1S/C11H14O3/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m1/s1
- InChI Key: VIQYYDLSPZAIJW-SECBINFHSA-N
- SMILES: O(C(C[C@@H](C)O)=O)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 194.094294304g/mol
- Monoisotopic Mass: 194.094294304g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 46.5Ų
Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)- Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
88280-53-9 (Butanoic acid, 3-hydroxy-, phenylmethyl ester, (R)-) Related Products
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- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
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